Clindamycin-13C,d3
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Overview
Description
Clindamycin-13C,d3 is a stable isotope-labeled compound of Clindamycin, a broad-spectrum lincosamide antibiotic. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
The synthesis of Clindamycin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Clindamycin molecule. The synthetic route typically starts with the precursor lincomycin, which undergoes a series of chemical reactions to introduce the stable isotopes. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .
Chemical Reactions Analysis
Clindamycin-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Clindamycin can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert Clindamycin into its reduced forms.
Substitution: Clindamycin can undergo substitution reactions, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Clindamycin-13C,d3 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Drug Metabolism: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Clindamycin in the body.
Biological Studies: Helps in understanding the interaction of Clindamycin with bacterial ribosomes and its mechanism of action.
Medical Research: Used in the development of new antibiotics and in studying antibiotic resistance mechanisms.
Industrial Applications: Employed in quality control and validation processes in the pharmaceutical industry.
Mechanism of Action
Clindamycin-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the transpeptidation reaction and inhibiting early chain elongation. This disruption in protein synthesis leads to the inhibition of bacterial growth and replication . The molecular targets involved include the 23S RNA of the 50S ribosomal subunit .
Comparison with Similar Compounds
Clindamycin-13C,d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Lincomycin: The parent compound from which Clindamycin is derived.
Clindamycin: The non-labeled version of this compound.
Erythromycin: Another antibiotic that also targets the bacterial ribosome but belongs to the macrolide class.
Azithromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure. The uniqueness of this compound lies in its application in research due to the stable isotope labeling, which allows for precise tracking and analysis in various studies
Properties
Molecular Formula |
C18H33ClN2O5S |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3+1D3 |
InChI Key |
KDLRVYVGXIQJDK-ARPHVQDSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.